2-(Bromomethyl)benzo[d]oxazole-7-methanol
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-7-methanol is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-methanol typically involves the bromination of 2-methylbenzoxazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place due to the hazardous nature of some reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-methanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming 2-methylbenzo[d]oxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products like 2-(azidomethyl)benzo[d]oxazole, 2-(thiocyanatomethyl)benzo[d]oxazole, or 2-(methoxymethyl)benzo[d]oxazole.
Oxidation: Products like 2-(bromomethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: Products like 2-methylbenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-methanol depends on its specific application. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the p53 tumor suppressor pathway .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-Methylbenzo[d]oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-methanol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzoxazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-benzoxazol-7-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,12H,4-5H2 |
InChI Key |
NLPMRJGONSZEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)CO |
Origin of Product |
United States |
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